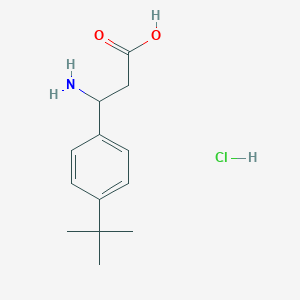

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride is a chemical compound with the CAS Number: 2137640-50-5 . It is also known as 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid hydrochloride .

Molecular Structure Analysis

The molecular weight of this compound is 257.76 . The InChI Code is 1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It’s important to note that the physical and chemical properties of a compound can depend on its purity and the conditions under which it’s stored.Wissenschaftliche Forschungsanwendungen

Alternative Building Blocks in Polymer Synthesis

One notable application of compounds similar to 3-Amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride is in the synthesis of polybenzoxazines. Research by Trejo-Machin et al. (2017) demonstrates the use of phloretic acid, a phenolic compound related to this compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This approach leads to the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the potential of such compounds in materials science (Trejo-Machin et al., 2017).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. For instance, derivatives of similar compounds have shown good antimicrobial activity against various strains such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This indicates their potential as lead compounds in the development of new antimicrobial drugs (Mickevičienė et al., 2015).

Enantioselective Synthesis

The compound also finds application in enantioselective synthesis, a critical aspect of medicinal chemistry, enabling the preparation of drugs in their active forms. Arvanitis et al. (1998) explored routes for the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, using electrophilic attack strategies. This research highlights the compound's role in synthesizing biologically active molecules with potential therapeutic benefits (Arvanitis et al., 1998).

Chemical Modification and Material Applications

Compounds like this compound are also used in the chemical modification of materials. For example, Aly and El-Mohdy (2015) demonstrated the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including aminophenol derivatives, to form amine-treated polymers. These modified polymers exhibited enhanced thermal stability and promising biological activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).

Wirkmechanismus

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect . .

Result of Action

The molecular and cellular effects of 3-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid Hydrochloride’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid Hydrochloride . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDNAMPVIGROSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-oxo-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2873168.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2873173.png)

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2873176.png)

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2873182.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2873184.png)

![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2873188.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)